molecular formula C24H19ClFN3O B2436650 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847396-21-8

4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2436650
CAS No.: 847396-21-8
M. Wt: 419.88
InChI Key: KDVXSDCBQIKYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The usual synthesis of benzimidazole involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

1. Inhibition of Heme Oxygenase-2 Activity

Research has shown that analogs of 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, such as 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one, are potent and highly selective inhibitors of heme oxygenase-2 (HO-2) isozyme. These compounds have less inhibitory activity on HO-1, suggesting their potential in pharmacological and therapeutic applications that target heme oxygenases (Vlahakis et al., 2013).

2. Poly(ADP-ribose) Polymerase Inhibition

Another application includes the role as a poly(ADP-ribose) polymerase (PARP) inhibitor. Research indicates that phenylpyrrolidine-substituted benzimidazole carboxamides, which are structurally similar, exhibit excellent PARP enzyme potency and cellular efficacy. These compounds, such as A-966492, have shown promise in cancer treatment, demonstrating effectiveness in various animal models (Penning et al., 2010).

Future Directions

Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions in the research of benzimidazole derivatives could involve the development of new drugs with these biological activities.

Properties

IUPAC Name

4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O/c25-18-7-5-6-16(12-18)14-29-22-11-4-2-9-20(22)27-24(29)17-13-23(30)28(15-17)21-10-3-1-8-19(21)26/h1-12,17H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVXSDCBQIKYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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